molecular formula C10H12FNO3 B7939809 3-Fluoro-O-methyl-D-tyrosine

3-Fluoro-O-methyl-D-tyrosine

Cat. No.: B7939809
M. Wt: 213.21 g/mol
InChI Key: ZESXBIYTDJAZSP-MRVPVSSYSA-N
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Description

3-Fluoro-O-methyl-D-tyrosine is a synthetic amino acid derivative with the chemical formula C10H12FNO3 It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-O-methyl-D-tyrosine typically involves the introduction of a fluorine atom and a methoxy group into the tyrosine molecule. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of tyrosine. This is followed by the methylation of the hydroxyl group to form the methoxy derivative. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride and methylating agents like methyl iodide under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Fluoro-O-methyl-D-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-O-methyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to alterations in biological activity. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-O-methyl-D-tyrosine is unique due to the combined presence of both the fluorine atom and the methoxy group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, bioavailability, and specificity in various applications compared to its analogs .

Properties

IUPAC Name

(2R)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXBIYTDJAZSP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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